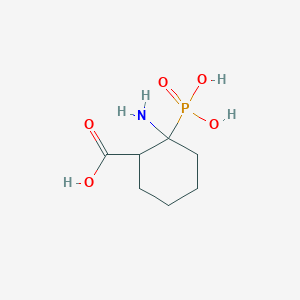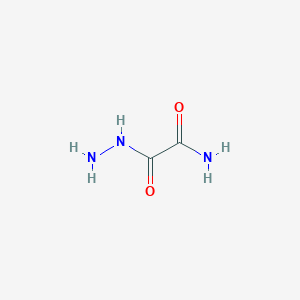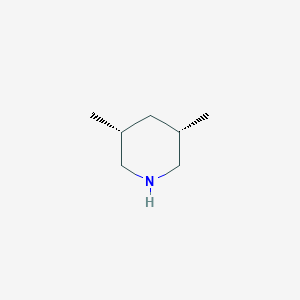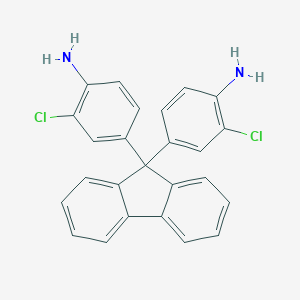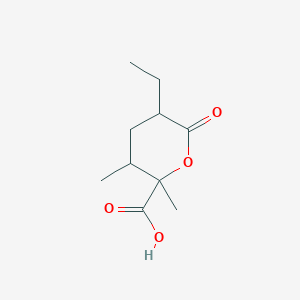
4-Imino-thiazolidin-2-one
Vue d'ensemble
Description
4-Imino-thiazolidin-2-one , also known as thiazolidin-4-one , is a heterocyclic organic compound. Its structure consists of a five-membered ring containing sulfur and nitrogen atoms. The presence of sulfur enhances its pharmacological properties, making it an intriguing moiety for drug development .
Synthesis Analysis
- Nano-Catalysis and Green Chemistry : Green synthesis methods, which emphasize atom economy, cleaner reaction profiles, and catalyst recovery, have gained attention .
Molecular Structure Analysis
The molecular structure of 4-imino-thiazolidin-2-one comprises a five-membered ring with a nitrogen atom at the third position and a sulfur atom at the first position. The arrangement of atoms within the ring influences its biological activity .
Chemical Reactions Analysis
- Bioconjugation : Thiazolidin-4-one derivatives can be modified for specific biological applications .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
One-Pot Synthesis
A rapid and easy solvent-free one-pot synthesis of 5-arylidene-2-imino-4-thiazolidinones by condensation of the thioureas with chloroacetic acid and an aldehyde under microwave-irradiation is described . This method provides a quick and efficient way to produce 5-arylidene-2-imino-4-thiazolidinones, which are important in various fields of research.
Cancer Therapeutics
Thiazolidin-4-one derivatives, including 4-Imino-thiazolidin-2-one, have shown significant anticancer activities . These compounds have been the subject of extensive research, and current scientific literature reveals that they have considerable potential as anticancer agents .
Antimicrobial Applications
Some 4-Imino-thiazolidin-2-one derivatives have shown promising antimicrobial properties . These compounds can be used in the development of new antimicrobial agents, contributing to the fight against antibiotic-resistant bacteria .
Treatment of Multiple Sclerosis
Ponesimod, a thiazolidine-4-one derivative, is used for the treatment of multiple sclerosis . It was approved for medical use in the US and EU in 2021 . It is a sphingosine-1-phosphate receptor modulator .
Solubility Improvement
The low water solubility of anticancer drugs has been a prominent and serious problem that prevented their production and clinical application . Thiazolidin-4-one derivatives, including 4-Imino-thiazolidin-2-one, can be used to improve the water solubility of these drugs .
Enzyme Inhibition
Thiazolidin-4-one derivatives have shown potential in anticancer activity by inhibition of various enzymes and cell lines . This makes them valuable in the development of multi-target enzyme inhibitors .
Mécanisme D'action
Target of Action
4-Imino-thiazolidin-2-one is a derivative of thiazolidine, a five-membered heterocyclic motif that is present in diverse natural and bioactive compounds Thiazolidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . Therefore, it can be inferred that 4-Imino-thiazolidin-2-one may interact with a variety of targets depending on its specific substitutions.
Mode of Action
Thiazolidine derivatives, including 4-imino-thiazolidin-2-one, are known to interact with their targets in a manner that leads to a variety of biological responses . For instance, some thiazolidine derivatives have been reported to bind with peroxisome proliferator response elements (PPRE) in the target gene, promoting the transcription of different genes involved in cellular differentiation and glucose and lipid metabolism .
Biochemical Pathways
For example, they mediate the formation of UDP-MurNAc-pentapeptide through the stepwise additions of MurC (L-alanine), MurD (D-glutamic acid), a diamino acid which is generally a meso-diaminopimelic acid, or MurE (L-lysine) and MurF (dipeptide D-Ala-D-Ala) to the D-lactoyl group of UDP-N-acetylmuramic acid .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives are known to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . Therefore, it can be inferred that 4-Imino-thiazolidin-2-one may have similar effects.
Action Environment
The synthesis of thiazolidine derivatives has been carried out by both conventional and microwave heating , suggesting that the synthesis process can be influenced by environmental factors such as temperature.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-amino-5H-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c4-2-1-7-3(6)5-2/h1H2,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECKLIXQHBFLKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=O)S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365905 | |
| Record name | 4-Imino-thiazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19967-65-8 | |
| Record name | 4-Imino-thiazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-imino-thiazolidin-2-ones interesting for antioxidant drug development?
A1: Reactive oxygen species (ROS), generated during normal metabolic processes, can lead to oxidative stress if not properly regulated by the body's natural antioxidant system. This oxidative stress is implicated in various diseases. [] Thiazolidinones, including the 4-imino-thiazolidin-2-one derivatives, have shown a wide range of biological activities, including antioxidant properties. [] This makes them attractive candidates for further research into their potential as therapeutic agents against oxidative stress-related conditions.
Q2: How was the antioxidant activity of the synthesized 4-imino-thiazolidin-2-ones evaluated in this study?
A2: The researchers used the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to evaluate the antioxidant activity of the synthesized compounds in vitro. [] This method measures the ability of the compounds to donate hydrogen atoms or electrons to neutralize DPPH radicals, providing a quantifiable measure of their antioxidant capacity. Ascorbic acid, a known antioxidant, was used as a standard for comparison. []
Q3: What are the next steps in researching these 4-imino-thiazolidin-2-one derivatives?
A3: The study identified two derivatives with pronounced antioxidant activity. [] Further research will focus on optimizing the structure of these lead compounds to enhance their potency and selectivity. This may involve introducing new substituents, exploring different heterocyclic scaffolds, and investigating the structure-activity relationships to fine-tune their antioxidant properties. Further in vitro and in vivo studies are needed to evaluate their efficacy, safety profile, and potential therapeutic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



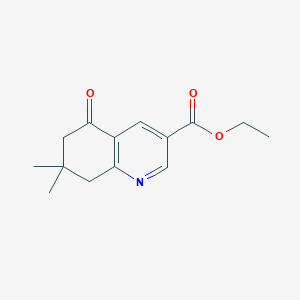

![methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B12456.png)
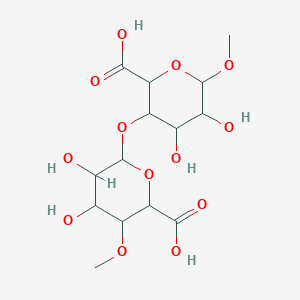
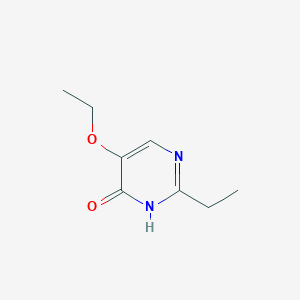

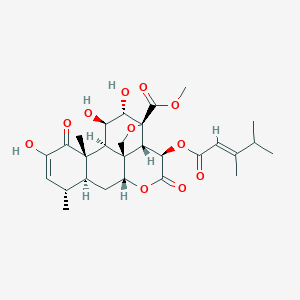
![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B12469.png)
